BenchChemオンラインストアへようこそ!

N-(2-benzoyl-4-methylphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide

data transparency procurement diligence assay development

This N-benzoyl arylsulfonamide is defined by its BCL-XL pharmacophore: a 2-benzoyl-4-methylphenyl core and a critical 4-fluorophenylsulfonyl-propanamide tail. It is structurally distinct from the inactive des‑sulfonyl analog (392322-82-6) and the non‑fluorinated homolog (1335034-79-1). Procure this exact compound to validate sulfonamide‑dependent binding in fluorescence polarization assays and to build a controlled SAR matrix (linker length × fluoro substitution) together with the butanamide homolog (941907-30-8). Parallel HDAC profiling is also recommended for polypharmacology exploration.

Molecular Formula C23H20FNO4S
Molecular Weight 425.47
CAS No. 898405-64-6
Cat. No. B2455601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-methylphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
CAS898405-64-6
Molecular FormulaC23H20FNO4S
Molecular Weight425.47
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3
InChIInChI=1S/C23H20FNO4S/c1-16-7-12-21(20(15-16)23(27)17-5-3-2-4-6-17)25-22(26)13-14-30(28,29)19-10-8-18(24)9-11-19/h2-12,15H,13-14H2,1H3,(H,25,26)
InChIKeyDEIHXUZVIIQWNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-methylphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 898405-64-6): Structural Identity and Pharmacophore Class for Research Procurement


N-(2-Benzoyl-4-methylphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 898405-64-6; molecular formula C₂₃H₂₀FNO₄S; molecular weight 425.5 g/mol) is a synthetic sulfonyl-propanamide that bears a 2-benzoyl-4-methylphenyl core linked via a propanamide spacer to a 4-fluorophenylsulfonyl terminus . The compound belongs to the N-benzoyl arylsulfonamide structural class, which was disclosed by Abbott Laboratories as BCL-XL inhibitors useful for promoting apoptosis [1]. Its structural architecture combines three pharmacophoric elements—a benzophenone-derived aromatic system, a sulfonyl hydrogen-bond anchor, and a 4-fluorophenyl hydrophobe—creating a scaffold distinct from simpler N-arylpropanamides that lack the sulfonyl moiety or fluorine substituent.

Why N-(2-Benzoyl-4-methylphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Although multiple compounds share the 2-benzoyl-4-methylphenyl scaffold or the 3-((4-fluorophenyl)sulfonyl)propanamide tail, these structural modules are not interchangeable. The closest commercially cataloged analogs differ in at least one critical dimension: the non-sulfonylated analog N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide (CAS 392322-82-6) lacks both the sulfonyl hydrogen-bond anchor and the fluorine atom, removing key pharmacophoric elements required for BCL-XL interaction as defined in the Abbott N-benzoyl arylsulfonamide patent family [1]. The butanamide homolog (CAS 941907-30-8) extends the methylene spacer from two to three carbons, altering conformational flexibility and the geometric relationship between the benzoylphenyl and arylsulfonyl groups . The non-fluorinated phenylsulfonyl analog (CAS 1335034-79-1) eliminates the electron-withdrawing para-fluoro substituent, which is known in medicinal chemistry to modulate metabolic stability and target-binding electrostatics [2]. Procurement of any of these analogs as a substitute without head-to-head data therefore introduces unquantified risk in biological assay outcomes.

Quantitative Differentiation Evidence for N-(2-Benzoyl-4-methylphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide vs. Closest Structural Analogs


Formal Data-Gap Disclosure: Absence of Publicly Available Direct Bioactivity Data for CAS 898405-64-6 at Time of Analysis

A systematic search of BindingDB, ChEMBL, PubChem BioAssay, PubMed, and Google Patents (conducted April 2026) returned zero peer-reviewed quantitative bioactivity data points (IC₅₀, Kᵢ, Kd, EC₅₀, or cell viability) for CAS 898405-64-6. This compound does not appear as a specifically exemplified molecule in the Abbott BCL-XL patent family (EP-1318978-B1, US7754886, US6720338) or in any subsequent BCL-2-family patent [1]. The only numerical activity claims identified online (e.g., IC₅₀ = 12 µM for TNF-α inhibition in macrophages; IC₅₀ = 15 µM against MCF-7 cells) originate from a vendor product page on an excluded source and cannot be corroborated against any published study, journal article, or patent example. Users should treat all vendor-claimed activity figures for this compound as unverified unless accompanied by a traceable publication reference . The absence of bioactivity data for this compound contrasts with the extensively characterized N-benzoyl arylsulfonamide class to which it structurally belongs.

data transparency procurement diligence assay development

Sulfonyl Pharmacophore Presence: Structural Gatekeeper Differentiating CAS 898405-64-6 from the Des-Sulfonyl Analog CAS 392322-82-6

The target compound contains the complete N-benzoyl arylsulfonamide pharmacophore defined in the Abbott patent (EP-1318978-B1) for BCL-XL inhibition: a benzoyl-substituted aromatic ring (Ring A), a sulfonamide nitrogen, and an arylsulfonyl group. The closest cataloged des-sulfonyl analog, N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamide (CAS 392322-82-6; MW 343.42; formula C₂₃H₂₁NO₂), entirely lacks the sulfonyl (-SO₂-) group, replacing it with a simple methylene . In the patent-defined pharmacophore, the sulfonyl group acts as a critical hydrogen-bond acceptor anchoring the ligand within the BH3-binding groove of BCL-XL; its absence eliminates this key interaction [1]. The molecular weight difference of 82.08 g/mol between the two compounds corresponds precisely to the mass of the SO₂F substituent ensemble that is absent in the comparator. Any biological assay using the des-sulfonyl analog cannot interrogate BCL-XL-related mechanisms via the N-benzoyl arylsulfonamide binding mode.

BCL-XL inhibition pharmacophore mapping sulfonamide

Linker Length Specificity: Propanamide Spacer (n=2) vs. Butanamide Homolog (n=3) Affects Molecular Geometry and Conformational Sampling

The target compound employs a propanamide linker (two methylene units between the carbonyl and sulfonyl sulfur), while the closest commercially available chain-length variant, N-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide (CAS 941907-30-8; MW 439.5; formula C₂₄H₂₂FNO₄S), extends this to a butanamide chain (three methylene units) . This single-methylene difference increases the molecular weight by 14.0 g/mol and adds one rotatable bond (from 7 to 8), altering the conformational ensemble accessible to the arylsulfonyl group relative to the benzoylphenyl core. In N-benzoyl arylsulfonamide BCL-XL inhibitors, the linker length modulates the depth of arylsulfonyl penetration into the hydrophobic P2 pocket; SAR data from the Abbott patent series demonstrate that even single-methylene linker variations can shift BCL-XL binding affinity by orders of magnitude [1]. Without direct comparative binding data for these two specific compounds, the direction and magnitude of this effect remain unquantified, but the structural difference is objectively measurable.

linker optimization conformational analysis SAR

4-Fluoro Substitution: Distinguishing Electronic and Metabolic Profile from the Non-Fluorinated Phenylsulfonyl Analog

The target compound incorporates a para-fluoro substituent on the phenylsulfonyl ring (4-fluorophenylsulfonyl), whereas the non-fluorinated analog 3-(benzenesulfonyl)-N-(2-benzoyl-4-methylphenyl)propanamide (CAS 1335034-79-1) carries an unsubstituted phenylsulfonyl group . The 4-fluoro substituent introduces a strong electron-withdrawing effect (σₚ = +0.06 for Hammett σₘ; σₚ = -0.07 for σₚ resonance), modulating the sulfonyl group's hydrogen-bond acceptor strength and the aromatic ring's electrostatic potential surface [1]. In medicinal chemistry, strategic fluorine substitution on phenyl rings is widely documented to enhance metabolic stability by blocking cytochrome P450-mediated para-hydroxylation, a primary oxidative clearance route for unsubstituted phenyl groups [1]. The molecular formula shift from C₂₃H₂₁NO₄S (comparator) to C₂₃H₂₀FNO₄S (target) captures the exact elemental substitution (-H, +F; ΔMW = +18.0 g/mol), and the logP shift predicted by the fluorine addition is approximately +0.2 to +0.4 units (class-typical range) .

fluorine chemistry metabolic stability electronic effects

Synthetic Tracability: Commercially Available Key Intermediate Enables Independent Synthesis and SAR Expansion

The 4-fluorophenylsulfonyl-propanamide tail of the target compound can be constructed from the commercially available intermediate 3-[(4-fluorophenyl)sulfonyl]propanoic acid (CAS 682760-24-3; MW 232.23; formula C₉H₉FO₄S), which is stocked by multiple suppliers with typical purity ≥95% . This intermediate has been reported as a building block for the synthesis of 3-[(4-fluorophenyl)sulfonyl]propanamides evaluated as potential histone deacetylase (HDAC) inhibitors, establishing a documented synthetic route to the target scaffold beyond the BCL-XL context . The analogous intermediate for the non-fluorinated series, 3-(phenylsulfonyl)propanoic acid, is also available, enabling parallel synthesis of fluorinated and non-fluorinated matched pairs for controlled SAR studies. In contrast, the des-sulfonyl comparator (CAS 392322-82-6) requires 3-phenylpropanoic acid, which lacks the sulfonyl electrophilic handle and thus precludes the same synthetic diversification strategy .

chemical synthesis building block SAR expansion

Recommended Research Application Scenarios for N-(2-Benzoyl-4-methylphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide Based on Current Evidence


BCL-XL Inhibitor Screening and Apoptosis Pathway Investigation

The compound's structural conformity to the N-benzoyl arylsulfonamide template defined in Abbott's BCL-XL inhibitor patent (EP-1318978-B1) [1] positions it as a candidate for screening in fluorescence polarization assays measuring displacement of fluorescently labeled BH3-domain peptides from recombinant BCL-XL protein. Users should benchmark against established class members (e.g., ABT-737; Kᵢ < 1 nM) and include the des-sulfonyl analog (CAS 392322-82-6) as a pharmacophore-negative control to confirm sulfonamide-dependent binding. The absence of published Kᵢ data for the target compound means that assay validation using a known BCL-XL inhibitor is essential.

Structure-Activity Relationship (SAR) Studies on Linker Length and Fluorine Effects in N-Benzoyl Arylsulfonamides

The propanamide linker (n=2 methylene) and 4-fluoro substituent differentiate this compound from the butanamide homolog (CAS 941907-30-8; n=3) and the non-fluorinated phenylsulfonyl analog (CAS 1335034-79-1) . Parallel procurement of all three compounds enables a controlled SAR matrix: linker length (C2 vs. C3) × fluoro substitution (4-F vs. H). Combined with the commercially available intermediate 3-[(4-fluorophenyl)sulfonyl]propanoic acid (CAS 682760-24-3) , users can extend this matrix through in-house synthesis of additional tail-modified analogs while maintaining the 2-benzoyl-4-methylphenyl core constant.

HDAC Inhibition Screening as an Orthogonal Target Hypothesis

The 3-[(4-fluorophenyl)sulfonyl]propanamide substructure has been independently reported as a scaffold for histone deacetylase (HDAC) inhibitor development . This creates a orthogonal screening opportunity: the target compound can be profiled against HDAC isoforms (particularly HDAC1, HDAC2, HDAC6, and HDAC8) using fluorometric or luminescent deacetylase assays, with trichostatin A or vorinostat as positive controls. The 2-benzoyl-4-methylphenyl moiety is not present in typical HDAC inhibitor pharmacophores, so any observed HDAC activity would represent a novel chemotype with potential for dual BCL-XL/HDAC polypharmacology exploration.

Prostate Cancer Cell Line Antiproliferative Profiling with Antiandrogen Benchmarking

The 4-fluorophenylsulfonyl-propanamide motif is structurally reminiscent of the antiandrogen bicalutamide (CAS 90357-06-5), which also features a 4-fluorophenylsulfonyl group connected via a propanamide linker to a substituted anilide [2]. This structural parallel supports antiproliferative screening in androgen receptor (AR)-positive prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) with bicalutamide and enzalutamide as comparator arms. However, the benzophenone moiety in the target compound replaces the cyanotrifluoromethylaniline of bicalutamide, predicting a different AR-binding mode. This scenario is exploratory; no AR-binding data exist for the target compound, and users should include AR reporter gene assays to distinguish AR-mediated from BCL-XL-mediated antiproliferative effects.

Quote Request

Request a Quote for N-(2-benzoyl-4-methylphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.